molecular formula C56H40P2 B3335033 12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene CAS No. 1020670-88-5

12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene

Cat. No.: B3335033
CAS No.: 1020670-88-5
M. Wt: 774.9 g/mol
InChI Key: OAISBKXGGDIWHC-UHFFFAOYSA-N
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Description

12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene is a fascinating organophosphorus compound known for its complex structure and diverse chemical behavior. This compound falls under the broader category of bisphosphines, which are commonly used as ligands in coordination chemistry. The structure of this compound is notable for its robust, multi-ring system, making it a key player in catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene generally involves the following steps:

  • Starting from commercially available 9,10-dihydroanthracene, the compound is first brominated.

  • The brominated derivative undergoes a Grignard reaction with phenylmagnesium bromide to introduce the diphenylphosphine groups.

  • Subsequent reduction and cyclization steps yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but scales up the reactants and optimizes conditions to ensure higher yield and purity. Key to this process is maintaining strict control over temperature and reaction times, as well as using advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene undergoes various chemical reactions, including:

  • Oxidation: When exposed to oxidizing agents, the phosphine groups can be converted to phosphine oxides.

  • Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other substituents.

  • Coordination: It acts as a ligand, forming coordination complexes with transition metals.

Common Reagents and Conditions

  • Oxidizing Agents: Such as hydrogen peroxide or molecular oxygen.

  • Catalysts: Often used in coordination reactions include palladium, platinum, and nickel.

Major Products Formed

  • Phosphine Oxides: From oxidation reactions.

  • Transition Metal Complexes: From coordination reactions, often used in catalysis.

Scientific Research Applications

12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene has a wide range of applications in scientific research:

  • Chemistry: As a ligand in asymmetric catalysis, enabling the production of chiral molecules.

  • Biology: In studies related to enzyme mimetics and drug development.

  • Medicine: Potentially used in the design of new pharmaceuticals.

  • Industry: Applied in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These complexes facilitate a variety of chemical transformations by lowering activation energies and stabilizing reaction intermediates. The molecular targets and pathways involved include transition states and catalytic cycles in organic synthesis.

Comparison with Similar Compounds

  • 1,1'-Bis(diphenylphosphino)ferrocene

  • Bis(diphenylphosphino)ethane

  • Bis(diphenylphosphino)butane

Each of these similar compounds has its own distinct characteristics, but none match the combination of stability, reactivity, and steric influence provided by 12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene.

Properties

IUPAC Name

[16-(16-diphenylphosphanyl-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H40P2/c1-5-21-37(22-6-1)57(38-23-7-2-8-24-38)55-51-45-33-17-13-29-41(45)49(42-30-14-18-34-46(42)51)53(55)54-50-43-31-15-19-35-47(43)52(48-36-20-16-32-44(48)50)56(54)58(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAISBKXGGDIWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4C5=CC=CC=C5C3C6=CC=CC=C46)C7=C(C8C9=CC=CC=C9C7C1=CC=CC=C81)P(C1=CC=CC=C1)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H40P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene
Reactant of Route 2
12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene
Reactant of Route 3
12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene
Reactant of Route 4
12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene
Reactant of Route 5
12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene
Reactant of Route 6
12,12'-Bis(diphenylphosphino)-9,9',10,10'-tetrahydro-11,11'-bi-9,10-ethenoanthracene

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